D-Alanine, L-leucyl-

Vue d'ensemble

Description

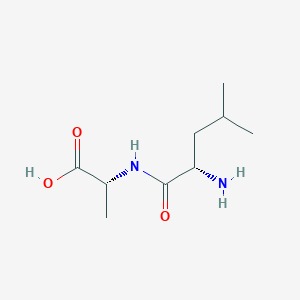

D-Alanine, L-leucyl- is a dipeptide composed of D-alanine and L-leucine Dipeptides are molecules consisting of two amino acids linked by a single peptide bond

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of D-Alanine, L-leucyl- typically involves the coupling of D-alanine and L-leucine. This can be achieved through standard peptide synthesis techniques, such as the use of carbodiimide coupling agents (e.g., dicyclohexylcarbodiimide) in the presence of a base like N-methylmorpholine. The reaction is usually carried out in an organic solvent like dimethylformamide at room temperature.

Industrial Production Methods: Industrial production of D-Alanine, L-leucyl- may involve enzymatic methods, where specific enzymes catalyze the formation of the peptide bond between D-alanine and L-leucine. This approach can offer higher specificity and yield compared to chemical synthesis. Additionally, recombinant DNA technology can be employed to produce the necessary enzymes in large quantities, facilitating the industrial-scale production of the dipeptide.

Types of Reactions:

Oxidation: D-Alanine, L-leucyl- can undergo oxidation reactions, particularly at the amino acid side chains. For example, the leucine residue can be oxidized to form leucine hydroperoxide.

Reduction: Reduction reactions are less common for this dipeptide, but the peptide bond itself can be reduced under specific conditions.

Substitution: Substitution reactions can occur at the amino groups, where the hydrogen atoms can be replaced by other functional groups, such as acyl or alkyl groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other peroxides can be used as oxidizing agents.

Reduction: Reducing agents like sodium borohydride can be employed.

Substitution: Acylation reagents like acetic anhydride or alkylating agents like methyl iodide are commonly used.

Major Products Formed:

Oxidation: Leucine hydroperoxide and other oxidized derivatives.

Reduction: Reduced forms of the peptide bond.

Substitution: Acylated or alkylated derivatives of D-Alanine, L-leucyl-.

Applications De Recherche Scientifique

D-Alanine, L-leucyl- has several applications in scientific research:

Chemistry: It is used as a model compound to study peptide bond formation and stability.

Biology: The dipeptide can be used to investigate protein folding and interactions, as well as enzyme specificity.

Industry: It can be utilized in the production of biodegradable materials and as a precursor for more complex peptides and proteins.

Mécanisme D'action

The mechanism of action of D-Alanine, L-leucyl- depends on its specific application. In biological systems, it can interact with enzymes and receptors, influencing various biochemical pathways. For example, it may act as a substrate for peptidases, which cleave the peptide bond to release the individual amino acids. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Comparaison Avec Des Composés Similaires

Glycyl-L-alanine: Another dipeptide with similar properties but different amino acid composition.

L-Alanyl-L-alanine: A dipeptide composed of two L-alanine residues.

L-Alanyl-L-leucine: Similar to D-Alanine, L-leucyl-, but with both amino acids in the L-configuration.

Uniqueness: D-Alanine, L-leucyl- is unique due to its mixed stereochemistry, which can influence its interactions with biological molecules and its overall stability. This dipeptide’s specific combination of D-alanine and L-leucine can result in distinct biochemical properties compared to other dipeptides.

Activité Biologique

D-Alanine, L-leucyl- is a dipeptide composed of D-alanine and L-leucine, two amino acids that play significant roles in various biological processes. This compound has garnered attention due to its potential applications in pharmaceuticals, microbial activity, and metabolic pathways. This article explores the biological activity of D-Alanine, L-leucyl-, including its synthesis, mechanisms of action, and implications in health and disease.

Efficient Biosynthesis

The production of D/L-alanine can be achieved through various methods, including microbial fermentation and biocatalytic processes. Recent studies have highlighted an efficient biosynthesis method using recombinant Escherichia coli strains. In a study by Dong et al. (2024), D-alanine and L-alanine concentrations reached 6.48 g/L and 7.05 g/L, respectively, under optimized conditions (37°C, 180 rpm) after 3 hours of reaction time. The study emphasized the role of alanine dehydrogenase as a rate-limiting enzyme in D/L-alanine synthesis .

Table 1: Synthesis Conditions for D/L-Alanine

| Parameter | Optimal Condition | Result |

|---|---|---|

| Temperature | 37°C | Maximal yield achieved |

| Rotation Speed | 180 rpm | Enhanced mixing |

| Reaction Time | 3 hours | High concentration |

| Strain Used | E. coli BL21(DE3) | Effective production |

Antibacterial Activity

D-amino acids, including D-alanine, have been shown to exhibit antibacterial properties. Research indicates that D-alanine can inhibit the growth of certain bacterial species by interfering with cell wall synthesis. For instance, d-Cycloserine, an antibiotic that mimics D-alanine, inhibits alanine racemase, thereby blocking the production of D-alanine necessary for bacterial cell wall formation .

Neurotransmitter Functions

D-amino acids also play crucial roles in the central nervous system. D-Alanine has been implicated in neurotransmission processes and may act as a neuromodulator. Studies have shown that D-serine, another D-amino acid, acts as a co-agonist at NMDA receptors, influencing synaptic plasticity and cognitive functions. The presence of D-alanine in neural tissues suggests it may have similar roles .

Case Studies on Biological Activity

Several studies have explored the biological effects of D-Alanine and its derivatives:

- Inhibition of Biofilm Formation : Research demonstrated that D-Tyrosine (a related compound) inhibited biofilm formation in Pseudomonas aeruginosa at varying concentrations. This suggests that similar mechanisms may apply to D-Alanine regarding bacterial adhesion and biofilm development .

- Radiotracer Applications : A study using d-[3-11C]alanine as a radiotracer showed its potential for detecting bacterial infections in vivo. Increased uptake was observed in models of osteomyelitis and pneumonia caused by Pseudomonas aeruginosa, indicating its utility in clinical diagnostics .

Implications for Health and Disease

The biological activities of D-Alanine, L-leucyl- extend to therapeutic applications:

- Antimicrobial Therapy : The ability of D-alanine to inhibit bacterial growth positions it as a candidate for developing new antibiotics or adjunct therapies.

- Neurological Disorders : Given its involvement in neurotransmission, further research into D-Alanine's role could lead to novel treatments for conditions like schizophrenia or Alzheimer's disease where glutamate signaling is disrupted.

Propriétés

IUPAC Name |

(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-5(2)4-7(10)8(12)11-6(3)9(13)14/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQGMTRYSIHDAC-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)NC(=O)[C@H](CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426304 | |

| Record name | D-Alanine, L-leucyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17664-98-1 | |

| Record name | L-Leucyl-D-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17664-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Alanine, L-leucyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.